methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate
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Overview
Description
The compound “methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate” belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, an off-white solid was obtained with a melting point of 70–75°C and a yield of 85% . The 1H NMR and 13C NMR spectra were also provided .Scientific Research Applications
Discovery of Clinical Candidates and Inhibitors
One area of application involves the discovery of clinical candidates and inhibitors targeting specific enzymes or receptors. For example, Shibuya et al. (2018) described the identification of a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which exhibited significant selectivity and enhanced oral absorption, indicating its potential use in treating diseases involving ACAT-1 overexpression Shibuya et al., 2018.
Antiviral and Antibacterial Activity
Research on imidazo[1,2-a]pyridine derivatives, such as those conducted by Hamdouchi et al. (1999) and Budumuru et al. (2018), demonstrates the antiviral and antibacterial potentials of these compounds. The structural activity relationship of synthesized imidazo[1,2-a]pyridine derivatives was explored, showing high activity against certain strains of bacteria, suggesting their use in developing new antimicrobial agents Hamdouchi et al., 1999; Budumuru et al., 2018.
Synthesis of Heterocyclic Systems
Compounds with similar structures are used in the synthesis of diverse heterocyclic systems, highlighting the importance of these molecules in organic synthesis and medicinal chemistry. For instance, Selič and Stanovnik (1997) demonstrated the use of methyl 2-[bis(acetyl)ethenyl]aminopropenoate in generating derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, indicating the versatility of these frameworks in constructing complex molecules Selič & Stanovnik, 1997.
Electrocatalysis and Sensor Applications
Additionally, research into the electrosynthesis of imidazole derivatives and their application as electrocatalysts demonstrates the potential of these compounds in electrochemical sensors and catalysis. Nasirizadeh et al. (2013) reported the construction of an imidazole derivative modified electrode, showcasing its effectiveness in the oxidation of biomolecules, which could be pivotal in developing sensitive and selective biosensors Nasirizadeh et al., 2013.
Mechanism of Action
Target of Action
The primary target of this compound is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of Akt and S6 proteins . This inhibition regulates the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/Akt/mTOR signaling pathway . The downstream effects of this pathway include the control of tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The compound has favorable pharmacokinetic properties, with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound is well-absorbed and can reach its target sites effectively.
Result of Action
The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This suggests that it could be effective in inhibiting the growth of these types of cancer cells.
Properties
IUPAC Name |
methyl 4-[[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-29-22(28)15-9-11-16(12-10-15)24-20(27)14-26-19-8-3-2-6-17(19)25-21(26)18-7-4-5-13-23-18/h2-13H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRUDYKOBUCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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